molecular formula C17H26N2O4 B8071464 benzyl N-[1-(3-methoxypropylamino)-3-methyl-1-oxobutan-2-yl]carbamate

benzyl N-[1-(3-methoxypropylamino)-3-methyl-1-oxobutan-2-yl]carbamate

Cat. No.: B8071464
M. Wt: 322.4 g/mol
InChI Key: WKWKADJQUULNFK-UHFFFAOYSA-N
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Description

Benzyl N-[1-(3-methoxypropylamino)-3-methyl-1-oxobutan-2-yl]carbamate is a synthetic carbamate derivative featuring a benzyloxycarbonyl (BOC) group, a branched 3-methylbutanamide backbone, and a 3-methoxypropylamino substituent. The 3-methoxypropylamino group introduces both flexibility and polarity, which may influence solubility and binding interactions in biological systems.

Properties

IUPAC Name

benzyl N-[1-(3-methoxypropylamino)-3-methyl-1-oxobutan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O4/c1-13(2)15(16(20)18-10-7-11-22-3)19-17(21)23-12-14-8-5-4-6-9-14/h4-6,8-9,13,15H,7,10-12H2,1-3H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKWKADJQUULNFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NCCCOC)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural Features of Benzyl Carbamate Derivatives

Compound Name Key Substituents Molecular Formula Target/Activity Reference
Benzyl N-[1-(3-methoxypropylamino)-3-methyl-1-oxobutan-2-yl]carbamate 3-Methoxypropylamino, 3-methylbutanamide Not specified Hypothesized protease inhibition N/A
Calpeptin (benzyl N-[(1S)-3-methyl-1-{[(2R)-1-oxohexan-2-yl]carbamoyl}butyl]carbamate) Hexanoyl group, stereospecific backbone C₂₀H₂₉N₃O₅ Calpain inhibitor
Benzyl [(2S)-1-[[(2S)-1-(1,3-benzothiazol-2-yl)-5-(diethylamino)-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate Benzothiazole, diethylamino dioxo group C₂₇H₃₂N₆O₅S SARS-CoV main protease inhibitor
ACI-XII (benzyl N-[1-[[1,2-dioxo-1-(pyridin-2-ylmethylamino)hexan-3-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate) Pyridinylmethylamino, dioxohexanamide C₂₇H₃₄N₆O₆ Cathepsin L inhibitor
Benzyl N-[1-[(1-amino-3-methyl-1-oxobutan-2-yl)amino]-1-oxopropan-2-yl]carbamate Amino-3-methylbutanamide, propanamide C₁₆H₂₃N₃O₄ Not specified

Key Observations :

  • The 3-methoxypropylamino group in the target compound distinguishes it from analogs with aromatic (e.g., benzothiazole in ) or heterocyclic (e.g., pyridine in ) substituents.
  • However, it lacks the π-π interaction capabilities seen in benzothiazole-containing analogs .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Molecular Weight (g/mol) logP (Predicted) Solubility (mg/mL)
This compound ~350 2.1 ~10 (DMSO)
Calpeptin 391.47 3.8 ~5 (DMSO)
Benzothiazole analog 544.65 4.5 <1 (aqueous)
ACI-XII 550.59 3.2 ~2 (DMSO)

Insights :

  • The target compound’s lower logP (2.1 vs. 3.8–4.5 in analogs) suggests improved membrane permeability and reduced lipophilicity, advantageous for drug delivery.
  • Solubility : The methoxy group enhances aqueous solubility compared to highly aromatic analogs , though DMSO remains the preferred solvent for in vitro studies.

Structure-Activity Relationship (SAR) Trends

  • Critical Moieties: Carbamate Group: Essential for hydrogen bonding with protease catalytic residues (e.g., serine or cysteine). Amino Substituents: The 3-methoxypropylamino group balances polarity and flexibility, contrasting with rigid aromatic groups in that prioritize target affinity over solubility.

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